![molecular formula C17H15N7O B11150087 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11150087.png)
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H15N7O and its molecular weight is 333.3 g/mol. The purity is usually 95%.
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Biological Activity
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound that belongs to the class of benzimidazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H16N6
- Molecular Weight : 284.33 g/mol
The presence of both benzimidazole and tetraazole rings contributes to its pharmacological potential.
Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial properties. A study highlighted that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol) | S. aureus | 12.5 µg/mL |
N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol) | E. coli | 25 µg/mL |
Anticancer Activity
Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, similar compounds have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma), demonstrating promising results in reducing cell viability . The mechanism involves inducing apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 5.2 | Induction of apoptosis via ROS generation |
A375 | 10.0 | DNA damage leading to cell cycle arrest |
Study on Anticancer Properties
A recent study evaluated the anticancer effects of a series of benzimidazole derivatives, including our compound of interest. The results indicated that these derivatives significantly inhibited tumor growth in xenograft models, suggesting their potential as effective chemotherapeutic agents .
Antibacterial Efficacy
Another study focused on the antibacterial properties of benzimidazole derivatives against resistant bacterial strains. The findings revealed that compounds similar to N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol) showed enhanced activity compared to traditional antibiotics, emphasizing their potential role in combating antibiotic resistance .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit promising antimicrobial properties. The antimicrobial activity of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can be understood through its structural similarity to known effective agents.
Case Studies
In a comparative study evaluating various benzimidazole derivatives against bacterial strains:
- The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Specific derivatives showed significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.
Case Studies
Studies involving human colorectal carcinoma cell lines (e.g., HCT116) revealed:
- The compound showed an IC50 value indicating potent cytotoxicity against cancer cells.
- Comparative analyses with standard chemotherapeutics like 5-fluorouracil (5-FU) demonstrated superior efficacy in some derivatives .
Properties
Molecular Formula |
C17H15N7O |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H15N7O/c1-11-21-22-23-24(11)15-9-5-2-6-12(15)17(25)18-10-16-19-13-7-3-4-8-14(13)20-16/h2-9H,10H2,1H3,(H,18,25)(H,19,20) |
InChI Key |
GISVCLRVNUGYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.